3-Chloro-5-(hydroxymethyl)benzonitrile
Overview
Description
3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, featuring a chloro group at the third position and a hydroxymethyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile typically involves the chlorination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent, with sodium difluorochloroacetate and cesium carbonate as reagents. The reaction mixture is heated to 100°C under nitrogen protection for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)benzonitrile.
Reduction: 3-Chloro-5-(hydroxymethyl)benzylamine.
Substitution: 3-Methoxy-5-(hydroxymethyl)benzonitrile.
Scientific Research Applications
3-Chloro-5-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chloro and hydroxymethyl groups can participate in various chemical interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(hydroxymethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Chloro-5-(hydroxymethyl)benzoic acid: Contains a carboxyl group instead of a nitrile group.
3-Chloro-5-(hydroxymethyl)benzylamine: Features an amine group instead of a nitrile group.
Uniqueness
3-Chloro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. Its nitrile group also offers unique opportunities for further functionalization compared to similar compounds.
Biological Activity
3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound characterized by a chlorobenzene ring with both hydroxymethyl and nitrile functional groups. Its molecular formula is CHClN O. Despite its potential applications in pharmaceuticals and chemical synthesis, the biological activity of this compound has been insufficiently explored, with limited research available on its mechanisms and effects.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that may influence its biological interactions:
- Chlorobenzene Ring : Provides stability and potential for electrophilic substitution reactions.
- Hydroxymethyl Group : May enhance solubility and reactivity in biological systems.
- Nitrile Group : Known for its ability to participate in various chemical transformations.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition is significant as CYP1A2 plays a crucial role in the metabolism of various drugs, which can lead to important drug-drug interactions when co-administered with other medications metabolized by this enzyme.
Enzyme Inhibition Profile
The ability to inhibit CYP1A2 suggests that this compound could influence the pharmacokinetics of drugs processed by this pathway. This characteristic makes it a candidate for further investigation in drug development and toxicology studies.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure Features | Similarity Index |
---|---|---|
3-Chloro-4-(hydroxymethyl)benzonitrile | Hydroxymethyl group at position 4 | 0.83 |
5-Chloro-2-hydroxybenzonitrile | Hydroxyl group instead of hydroxymethyl | 0.81 |
3-Chloro-5-fluorobenzonitrile | Fluorine substitution instead of hydroxymethyl | 0.78 |
4-Chloro-3-hydroxymethylbenzonitrile | Hydroxymethyl group at position 3 | 0.79 |
This table illustrates the variations in functional groups and positions that can significantly affect reactivity and biological activity, highlighting the distinctiveness of this compound.
Case Studies and Research Findings
Despite the limited direct studies on this compound, related research provides insights into its potential applications:
- Cytochrome P450 Interaction : Inhibition studies have shown that compounds with similar structures can significantly impact enzyme activity, suggesting that this compound may have analogous effects.
- Synthesis Applications : The compound serves as a precursor in the synthesis of more complex molecules, indicating its utility in pharmaceutical chemistry.
- Potential Toxicity Considerations : Due to the lack of extensive safety data, it is recommended to handle this compound with caution, assuming potential risks until further testing is conducted.
Properties
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWXYQLTYKTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729149 | |
Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-35-1 | |
Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.